

Comparative Bioactivity of Fluorinated Pyridine Carboxylate and Carboxamide Derivatives

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Compound of Interest

Compound Name: **Methyl 2,6-difluoropyridine-3-carboxylate**

Cat. No.: **B040223**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives related to **Methyl 2,6-difluoropyridine-3-carboxylate**. Due to the limited publicly available data on the specific derivatives of **Methyl 2,6-difluoropyridine-3-carboxylate**, this guide focuses on structurally similar compounds, including fluorinated pyridine carboxylates and carboxamides, to offer valuable insights into their potential as therapeutic agents. The information presented herein is compiled from recent scientific literature and is intended to aid in the design and development of novel drug candidates.

Anticancer Activity

Several studies have highlighted the potential of pyridine and its derivatives as scaffolds for the development of potent anticancer agents. The introduction of fluorine atoms and carboxamide or carboxylate moieties can significantly influence the cytotoxic activity of these compounds.

A series of 2,4,6-trisubstituted pyridine derivatives were synthesized and evaluated for their in vitro cytotoxic activities against a panel of cancer cell lines. The results, summarized in Table 1, demonstrate that these compounds exhibit potent activity, with some derivatives showing efficacy at nanomolar concentrations against renal and prostate cancer cell lines^[1].

Furthermore, novel coumarin-3-carboxamide derivatives, which share a carboxamide functional group with potential derivatives of the target molecule, have been shown to possess significant

anticancer properties. For instance, 4-fluoro and 2,5-difluoro benzamide derivatives of coumarin-3-carboxamide were identified as highly potent agents against HepG2 and HeLa cancer cell lines[2].

Table 1: Anticancer Activity of 2,4,6-Trisubstituted Pyridine Derivatives[1]

Compound ID	Cell Line	IC50 (μM)
1	aKB6	1.5
SKOV-3	2.3	
SF-268	3.1	
2	NCI H 460	4.2
RKOP27	1.8	
PC3	0.9 (nM)	
3	OUR-10	0.5 (nM)
HL60	2.5	
U937	3.7	
4	K561	1.2
G361	4.5	
SK-MEL-28	3.9	
5	GOTO	2.8
NB-1	1.7	
HeLa	3.3	
6	MCF-7	4.1
HT1080	2.6	
HepG2	3.8	

Note: The specific structures of compounds 1-6 were not detailed in the provided search results.

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. The incorporation of fluorine and other functional groups can enhance the antimicrobial spectrum and potency of these compounds.

Pyridine-2,6-dithiocarboxylic acid (pdtc), a metal chelator produced by *Pseudomonas* spp., has demonstrated notable antimicrobial properties. Its mechanism of action is believed to involve the sequestration of essential metal ions, leading to the inhibition of microbial growth. Studies have shown that pdtc is effective against a range of bacteria, with its activity being influenced by the presence of metal ions like Fe(III), Co(III), Cu(II), and Zn(II)[3][4].

In another study, a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases were synthesized and screened for their bactericidal and fungicidal activities. Many of these compounds exhibited significant antimicrobial activity, comparable to the standard drugs streptomycin and fusidic acid[5].

Table 2: Antimicrobial Activity of Pyridine-2,6-dithiocarboxylic acid (pdtc)[4]

Bacterial Strain	MIC (μ M)
<i>Pseudomonas stutzeri</i> (non-pdtc-producing)	16 - 32
<i>Escherichia coli</i>	16 - 32
Fluorescent pseudomonads	Resistant

Experimental Protocols

The *in vitro* cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10^4 cells/well) and allowed to attach overnight.

- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for another 4 hours.
- Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.

The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.

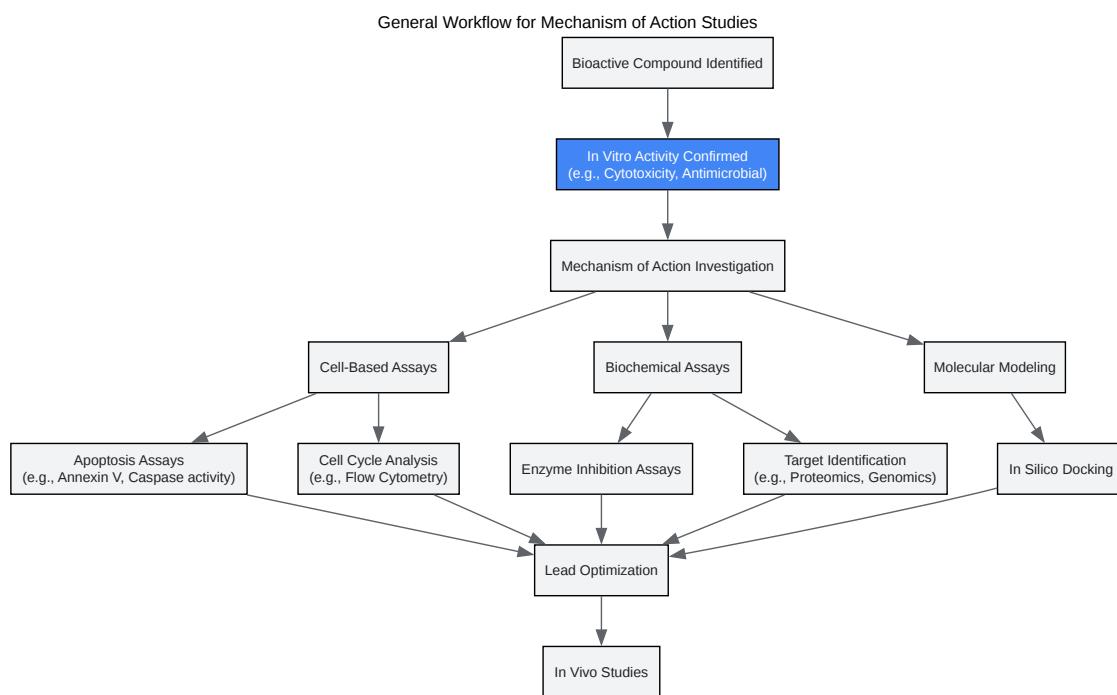
- Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
- Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms

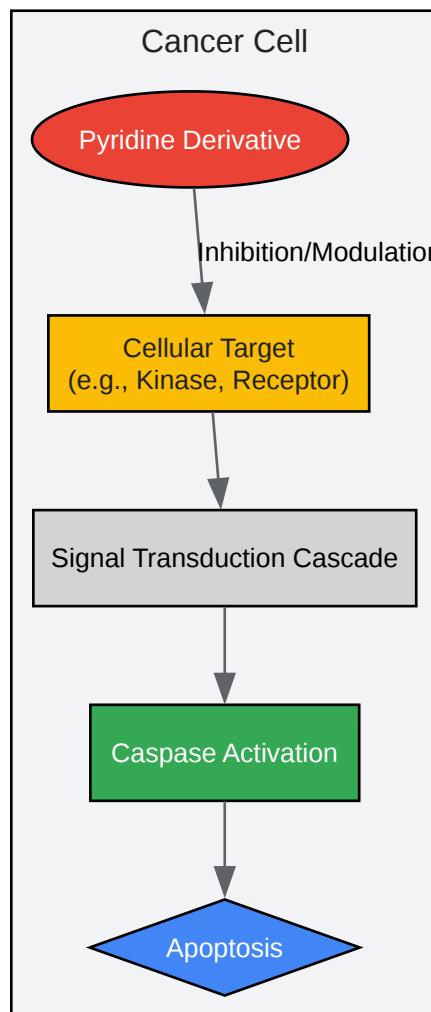
The precise signaling pathways and molecular mechanisms through which these pyridine derivatives exert their biological effects are often complex and can vary depending on the specific structure of the compound and the biological system being studied. For anticancer agents, common mechanisms include the induction of apoptosis, cell cycle arrest, and

inhibition of key enzymes involved in cancer cell proliferation and survival. In the case of antimicrobial agents, mechanisms can range from disruption of the cell wall or membrane to inhibition of essential enzymes or metabolic pathways.

Below is a generalized workflow for investigating the mechanism of action of a novel bioactive compound.



Potential Apoptotic Pathway Modulated by Pyridine Derivatives

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